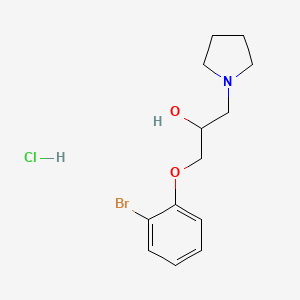![molecular formula C16H22N6O2 B3976485 N-(2-isopropylphenyl)-N'-[1-(1H-tetrazol-5-yl)ethyl]succinamide](/img/structure/B3976485.png)
N-(2-isopropylphenyl)-N'-[1-(1H-tetrazol-5-yl)ethyl]succinamide
Übersicht
Beschreibung
N-(2-isopropylphenyl)-N'-[1-(1H-tetrazol-5-yl)ethyl]succinamide, commonly known as IPTES, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. IPTES is a succinamide derivative and is classified as a tetrazole-based ligand. It has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers.
Wirkmechanismus
IPTES acts as a selective antagonist of GABA receptors, specifically the GABA(A) receptor. It binds to the receptor and prevents the binding of GABA, which is the main inhibitory neurotransmitter in the brain. This results in the inhibition of neuronal activity, leading to sedation and anxiolysis. IPTES has also been shown to have an inhibitory effect on the enzyme monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
IPTES has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce sedation and anxiolysis in animal models, making it a potential candidate for the development of new anxiolytic and sedative drugs. IPTES has also been shown to have an inhibitory effect on the enzyme MAO, which could have potential applications in the treatment of depression and other mood disorders. Additionally, IPTES has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using IPTES in lab experiments is its high selectivity for certain receptors and enzymes. This allows researchers to study specific pathways and functions within the body. Additionally, IPTES is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one of the limitations of using IPTES is its potential toxicity. It has been shown to have a low LD50 in animal studies, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of IPTES in scientific research. One potential area of study is the development of new anxiolytic and sedative drugs based on the structure of IPTES. Additionally, IPTES could be used in the development of new drugs for the treatment of epilepsy and other neurological disorders. Further research is also needed to fully understand the mechanism of action of IPTES and its potential effects on other neurotransmitter systems.
Wissenschaftliche Forschungsanwendungen
IPTES has been widely used in various scientific research studies due to its ability to selectively bind to certain receptors and enzymes. It has been shown to have potential applications in the field of neuroscience, particularly in the study of GABA receptors. IPTES has also been used in the development of new drugs for the treatment of various diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2-propan-2-ylphenyl)-N'-[1-(2H-tetrazol-5-yl)ethyl]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-10(2)12-6-4-5-7-13(12)18-15(24)9-8-14(23)17-11(3)16-19-21-22-20-16/h4-7,10-11H,8-9H2,1-3H3,(H,17,23)(H,18,24)(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHQEHFELMGMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCC(=O)NC(C)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



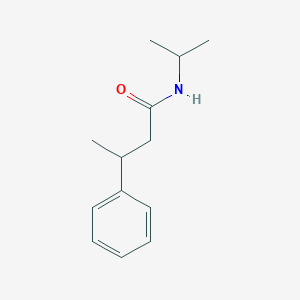
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3976410.png)
![4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B3976416.png)
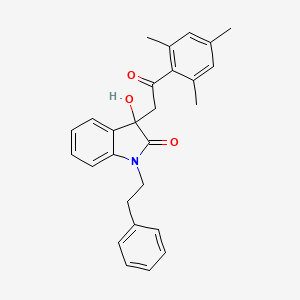
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3976428.png)
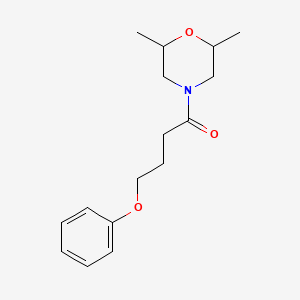
![1-(2-furoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3976447.png)

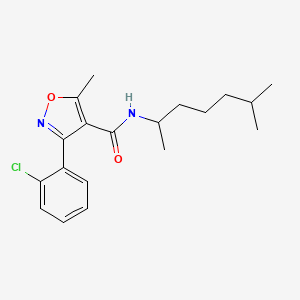
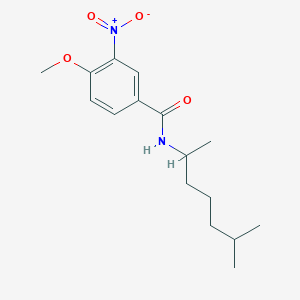
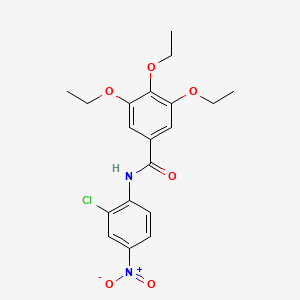
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3976473.png)

